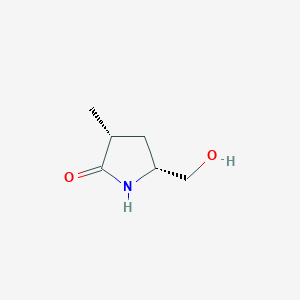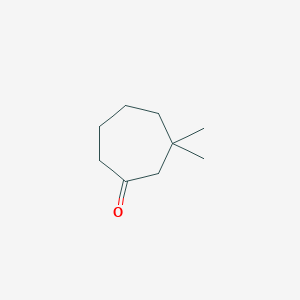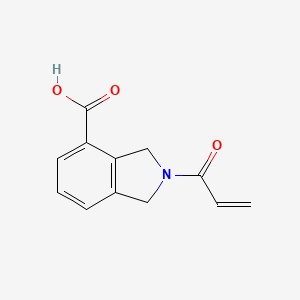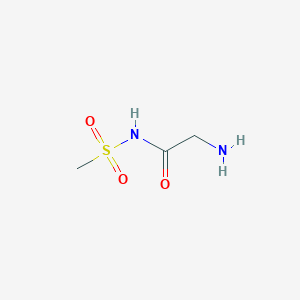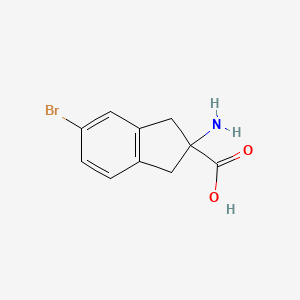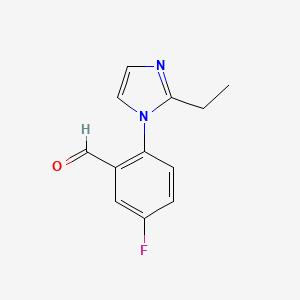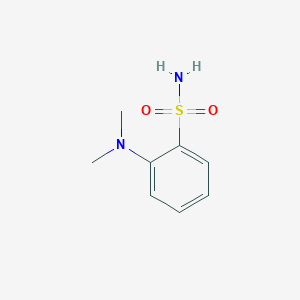
2-(Dimethylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the dimethylamino group in the structure enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide to the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt cellular processes in cancer cells, leading to apoptosis (programmed cell death). The dimethylamino group enhances its binding affinity to the enzyme, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
Benzenesulfonamide: Lacks the dimethylamino group, resulting in lower reactivity and biological activity.
4-(Dimethylamino)benzenesulfonamide: Similar structure but with the dimethylamino group at a different position, leading to different reactivity and biological properties.
N-(Dimethylamino)benzenesulfonamide: Another derivative with variations in the position and nature of substituents, affecting its chemical and biological behavior.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C8H12N2O2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(dimethylamino)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7-5-3-4-6-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI-Schlüssel |
KJNYEWTXPWPZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



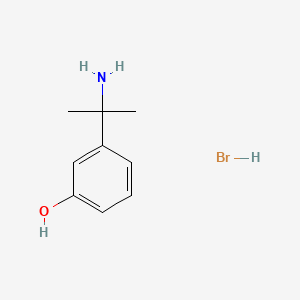



![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
